molecular formula C23H22O4 B096498 1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone CAS No. 4940-45-8

1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone

Cat. No. B096498
CAS RN: 4940-45-8
M. Wt: 362.4 g/mol
InChI Key: CXEWRLLTJYRWCL-UHFFFAOYSA-N
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Description

1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone, also known as Bis(2,4-dimethoxyphenyl)methanone (BDMC), is an organic compound with the chemical formula C22H22O4. BDMC is a synthetic compound that has been widely studied for its potential therapeutic effects.

Scientific Research Applications

BDMC has been studied extensively for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. BDMC has been studied for its potential as a treatment for various types of cancer, including breast, lung, and liver cancer. BDMC has also been studied for its potential as a treatment for inflammatory diseases such as arthritis and colitis.

Mechanism Of Action

The exact mechanism of action of BDMC is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. BDMC has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes that promote inflammation and cancer growth. BDMC has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins.

Biochemical And Physiological Effects

BDMC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BDMC has also been shown to reduce inflammation in animal models of arthritis and colitis. BDMC has been shown to reduce oxidative stress and improve antioxidant status in animal models of diabetes and liver injury.

Advantages And Limitations For Lab Experiments

One advantage of using BDMC in lab experiments is its relatively low toxicity. BDMC has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. However, one limitation of using BDMC in lab experiments is its limited solubility in water. This can make it difficult to administer BDMC to cells or animals in vitro or in vivo.

Future Directions

There are several future directions for the study of BDMC. One direction is to further investigate its potential as a treatment for cancer and inflammatory diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of BDMC in humans, in order to determine its potential as a therapeutic agent. Additionally, future studies could investigate the potential of BDMC as a chemopreventive agent, as well as its potential interactions with other drugs and therapies.

Synthesis Methods

BDMC can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with benzyl chloride, followed by a Friedel-Crafts reaction with anisole. The final step involves the reaction of the resulting intermediate with acetic anhydride to produce BDMC.

properties

CAS RN

4940-45-8

Product Name

1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

1-[2,4-bis(phenylmethoxy)phenyl]-2-methoxyethanone

InChI

InChI=1S/C23H22O4/c1-25-17-22(24)21-13-12-20(26-15-18-8-4-2-5-9-18)14-23(21)27-16-19-10-6-3-7-11-19/h2-14H,15-17H2,1H3

InChI Key

CXEWRLLTJYRWCL-UHFFFAOYSA-N

SMILES

COCC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

COCC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Other CAS RN

4940-45-8

Pictograms

Environmental Hazard

Origin of Product

United States

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